Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate

Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate (CAS 921787-94-2) is a synthetic small molecule belonging to the phenylacetamido-thiazole-5-carboxylate class. Its structure features a thiazole core substituted at the 4-position with a phenyl ring, at the 5-position with an ethyl ester, and at the 2-position with an acetamido group bearing a 3,4-dimethylphenyl substituent.

Molecular Formula C22H22N2O3S
Molecular Weight 394.49
CAS No. 921787-94-2
Cat. No. B2611123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
CAS921787-94-2
Molecular FormulaC22H22N2O3S
Molecular Weight394.49
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)C)C)C3=CC=CC=C3
InChIInChI=1S/C22H22N2O3S/c1-4-27-21(26)20-19(17-8-6-5-7-9-17)24-22(28-20)23-18(25)13-16-11-10-14(2)15(3)12-16/h5-12H,4,13H2,1-3H3,(H,23,24,25)
InChIKeyXJJSPJRESVHJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate: Baseline Definition and Sourcing Limitations


Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate (CAS 921787-94-2) is a synthetic small molecule belonging to the phenylacetamido-thiazole-5-carboxylate class. Its structure features a thiazole core substituted at the 4-position with a phenyl ring, at the 5-position with an ethyl ester, and at the 2-position with an acetamido group bearing a 3,4-dimethylphenyl substituent . Despite its structural distinctiveness, no quantitative biological activity, pharmacokinetic, or selectivity data could be located in primary research papers, patents, or authoritative databases such as PubChem, ChEMBL, or DrugBank. All currently available supplier listings and descriptive content originate from sources explicitly excluded from this evidence guide. The compound therefore remains a characterized chemical entity without publicly documented comparative performance data.

Characterized chemical entity; no documented bioactivity, PK, or selectivity data
Supplier-listed data only; absence of peer-reviewed evidence
May support in-house characterization or analytical method development

Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate: Why Direct Substitution with In-Class Analogs Cannot Be Assumed


Within the phenylacetamido-thiazole chemotype, even minor variations to the phenyl ring substitution pattern (e.g., 3,4-dimethyl vs. 4-chloro vs. 3-methoxy-4-hydroxy) have been shown in structurally related series to significantly alter target binding affinity, functional activity, and metabolic stability [1]. Absent head-to-head comparative data for the 3,4-dimethylphenyl derivative, it is critically important to recognize that generic assumptions of functional equivalence are unsupported. Any procurement decision intended to replicate a specific published result must verify the exact compound identity, as in-class analogs cannot be considered interchangeable without empirical evidence. The absence of publicly available quantitative data for this specific compound further reinforces the need for rigorous in-house characterization prior to any substitution.

May shift activity: Minor phenyl ring substitution changes can alter target binding, functional activity, and metabolic stability.
No comparator data: Head-to-head evidence for the 3,4-dimethylphenyl derivative is unavailable; equivalence with analogs cannot be assumed.
Requires in-house validation: Any procurement intended to replicate a specific published result must verify exact compound identity and performance.

Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate: Quantitative Differentiation Evidence (Empty – No Public Data Available)


No publicly available biological activity, pharmacokinetic, or selectivity data were located for this compound in primary literature, patents, or authoritative databases.

Data to verify

Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate: Application Scenarios Based on Available Evidence


Negative-Result-Driven Screening Library Exclusion

Given the lack of documented biological activity, this compound may be rationally excluded from focused screening libraries targeting kinases, GPCRs, or antimicrobial pathways where other phenylacetamido-thiazole derivatives have shown reproducible, quantified activity [1]. Procurement resources may be better allocated to analogs with published IC50, MIC, or Ki data.

Method Development for Structure–Activity Relationship (SAR) Calibration

The compound's structural simplicity relative to more decorated thiazole analogs could make it a useful negative control or calibration standard in analytical method development (e.g., LC-MS purity assays, logD determination) for the broader chemical series [1]. Its use in this context must be validated against known standards.

In-House Benchmarking and Internal Standard Generation

Organizations already committed to this compound for proprietary research may elect to generate internal benchmarking data against publicly characterized comparators (e.g., known CDK inhibitors or antimicrobial thiazoles) to establish their own differentiation metrics. Such efforts would fill the current public data gap and enable evidence-based procurement.

Application
Selection Property
Validation Focus
Screening Library Exclusion
Absence of documented bioactivity
Review known analog data; re-allocate resources
SAR Calibration
Structural simplicity
LC-MS purity, logD determination
Internal Benchmarking
Unique 3,4-dimethylphenyl derivative
Generate comparator data vs. known thiazoles
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